N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Description
N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a synthetic thiazole-acetamide derivative characterized by a 1,3-thiazole core substituted at position 4 with a 2,5-dimethylphenyl group and at position 2 with a phenoxyacetamide moiety. Its molecular formula is C₁₉H₁₈N₂O₂S, with a molecular weight of 338.42 g/mol. The compound’s structure combines aromatic and heterocyclic elements, contributing to its physicochemical properties, including a calculated logP of ~3.8 (indicative of moderate lipophilicity) and a polar surface area of ~65 Ų .
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-8-9-14(2)16(10-13)17-12-24-19(20-17)21-18(22)11-23-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZWESFTXJCICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 2,5-dimethylphenylthioamide can be reacted with α-bromoacetophenone under basic conditions to form the thiazole ring.
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Attachment of the Phenoxyacetamide Group: : The phenoxyacetamide group can be introduced by reacting the thiazole derivative with phenoxyacetyl chloride in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields the desired compound after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl group in the phenoxyacetamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex thiazole derivatives. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
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Biology: : The compound has potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
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Medicine: : Preliminary studies suggest that the compound may have pharmacological properties, such as anti-inflammatory or antimicrobial activity. Further research is needed to fully understand its therapeutic potential.
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Industry: : The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The phenoxyacetamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2,5-Dimethylphenyl Group : The 2,5-dimethyl substitution on the phenyl ring is critical for enhancing lipophilicity and electron-withdrawing effects, as seen in photosynthesis-inhibiting carboxamides (IC₅₀ ~10 µM) . This group likely improves membrane permeability and target binding in the target compound.
- Phenoxyacetamide vs. Other Moieties: Replacing the hydroxynaphthalene group (in PET inhibitors ) or coumarin (in α-glucosidase inhibitors ) with phenoxyacetamide introduces a bulkier, more lipophilic side chain. This modification may shift biological activity toward different targets, such as enzymes requiring aromatic stacking interactions (e.g., COX/LOX ).
Physicochemical Properties
- Lipophilicity: The target compound’s logP (~3.8) is higher than N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide (logP 3.67 ), indicating that the phenoxy group increases hydrophobicity. This could enhance blood-brain barrier penetration but reduce aqueous solubility.
- Polar Surface Area (PSA) : The PSA of ~65 Ų suggests moderate permeability, aligning with orally bioavailable drugs (<140 Ų).
Mechanistic Insights from Analogues
- Photosynthesis Inhibition : Analogues with 2,5-dimethylphenyl groups (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) inhibit photosystem II by disrupting electron transport, likely via interactions with the D1 protein . The target compound’s thiazole core may similarly interact with hydrophobic pockets in photosynthetic machinery.
- Enzyme Inhibition: Thiazole-acetamides with electron-rich aryl groups (e.g., coumarin in Compound 14 ) show α-glucosidase inhibition via hydrogen bonding and π-π stacking. The phenoxy group in the target compound may engage in similar interactions with catalytic residues.
Biological Activity
Overview
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a compound belonging to the thiazole derivative class, which is recognized for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, antifungal, and anticancer activities. The structural characteristics of this compound contribute significantly to its biological efficacy.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a thiazole ring that enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 342.41 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, such as cyclooxygenase (COX) enzymes, which are critical in inflammation and pain signaling.
- Cellular Interaction : It interacts with cellular receptors and enzymes, modulating their activity and affecting processes like DNA replication and protein synthesis.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains.
Case Study : In a study assessing the antibacterial efficacy of thiazole derivatives, this compound demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics against Gram-positive and Gram-negative bacteria.
Antifungal Activity
The compound also displays antifungal properties. Its mechanism involves disrupting fungal cell wall synthesis or function.
Research Findings : In vitro studies have shown that this compound effectively inhibits the growth of common fungal pathogens.
Anticancer Activity
Thiazole derivatives are noted for their anticancer potential. The compound has been evaluated for cytotoxic effects on cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15.3 ± 0.5 |
| MCF7 (Breast) | 12.7 ± 0.8 |
| HeLa (Cervical) | 10.5 ± 0.6 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest significant anticancer activity.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Thiazole Ring : Essential for interaction with biological targets.
- Phenoxy Moiety : Enhances solubility and bioavailability.
- Dimethyl Substitution : Influences potency and selectivity against specific pathogens or cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
